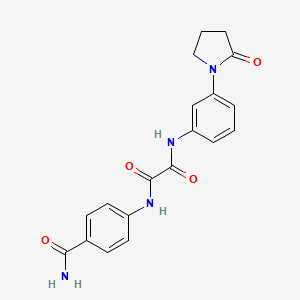
N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly known as OPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPA is a small molecule that belongs to the family of oxalamide compounds and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Novel Synthetic Approaches
A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the operational simplicity and high yield of this method. This synthesis provides a new formula for both anthranilic acid derivatives and oxalamides, highlighting its potential in creating derivatives similar to N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide for various applications (Mamedov et al., 2016).
Orexin Receptor Mechanisms in Binge Eating
Research on compounds targeting orexin receptors and their effect on binge eating in rats, through selective and dual orexin receptor antagonism, suggests a pathway for understanding compulsive food consumption. While this study does not directly reference N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, it illustrates the broader context of receptor-targeted research that could intersect with the study of similar compounds (Piccoli et al., 2012).
Tyrosinase Inhibition for Pharmaceutical Uses
The synthesis and evaluation of biphenyl-based compounds for their anti-tyrosinase activities demonstrate the pharmaceutical relevance of such compounds. While the focus here is on biphenyl ester derivatives, the methodology and findings offer insights into the development of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide for similar applications (Kwong et al., 2017).
Apoptosis Inducers and Anticancer Agents
The discovery of novel compounds as apoptosis inducers and potential anticancer agents through high-throughput screening assays highlights the importance of identifying and characterizing new molecules for cancer treatment. This research avenue may include compounds like N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, given their potential biological activities (Zhang et al., 2005).
Electropolymerization and Electrochromic Applications
The electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles demonstrates the potential of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in materials science, particularly in creating smart materials and coatings (Hsiao & Lin, 2016).
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-17(25)12-6-8-13(9-7-12)21-18(26)19(27)22-14-3-1-4-15(11-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H2,20,25)(H,21,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXMPJLECNVHEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

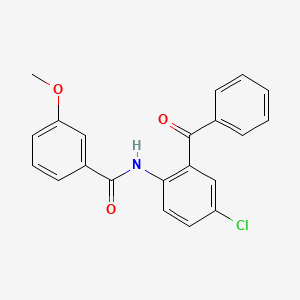


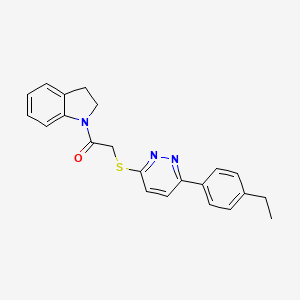
![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)
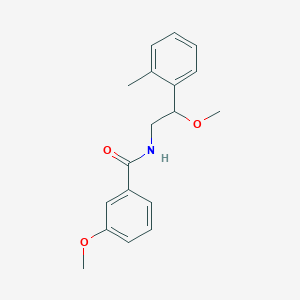
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)


![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)
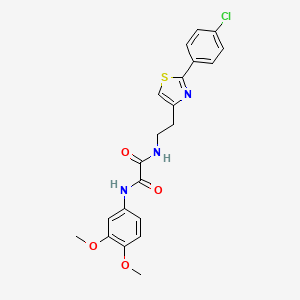

![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)